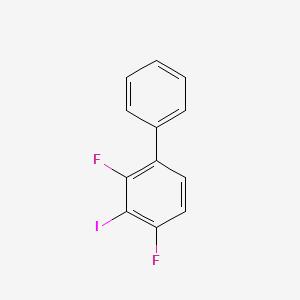
5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine is a chemical compound with the molecular formula C11H11BrN2OS and a molecular weight of 299.19 g/mol This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a brominated ethoxyphenyl group attached to the thiazole ring
Vorbereitungsmethoden
The synthesis of 5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine typically involves the reaction of 3-bromo-5-ethoxyaniline with a thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for these reactions.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein-ligand interactions. It is also used in the development of new diagnostic tools and assays.
Medicine: The compound has potential applications in drug discovery and development. It is used in the screening of new drug candidates and the study of their pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine can be compared with other similar compounds, such as:
5-Bromo-4-tert-butyl-1,3-thiazol-2-amine: This compound has a similar thiazole ring structure but with different substituents, leading to different chemical and biological properties.
5-bromo-4-methyl-thiazol-2-amine: This compound also contains a brominated thiazole ring but with a methyl group instead of an ethoxyphenyl group, resulting in different reactivity and applications.
5-bromo-N-phenyl-1,3-thiazol-2-amine:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H11BrN2OS |
|---|---|
Molekulargewicht |
299.19 g/mol |
IUPAC-Name |
5-(3-bromo-5-ethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11BrN2OS/c1-2-15-9-4-7(3-8(12)5-9)10-6-14-11(13)16-10/h3-6H,2H2,1H3,(H2,13,14) |
InChI-Schlüssel |
RBDDAZXQXWWQJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)C2=CN=C(S2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


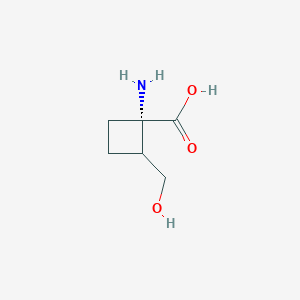
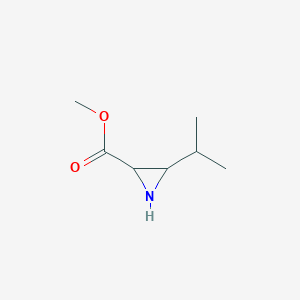
![1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde](/img/structure/B14780922.png)
![4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid](/img/structure/B14780927.png)
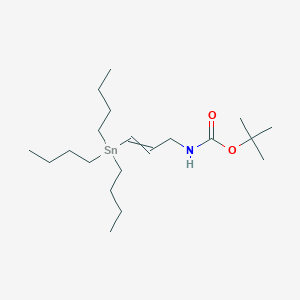

![3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14780946.png)
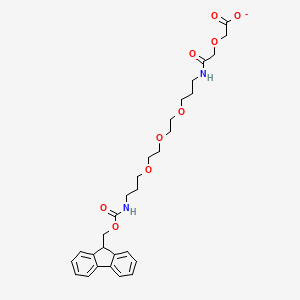
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780982.png)

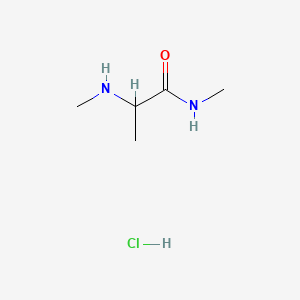
![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B14780991.png)
